3-Hydroxy-6-methoxypicolinic acid

Description

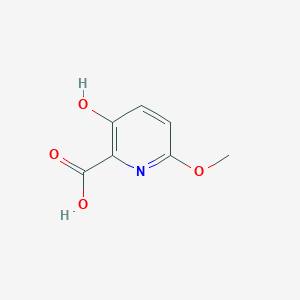

3-Hydroxy-6-methoxypicolinic acid (C₇H₇NO₄) is a substituted picolinic acid derivative featuring a hydroxyl group at the 3-position and a methoxy group at the 6-position of the pyridine ring. Picolinic acid derivatives are widely studied for their roles in medicinal chemistry, including enzyme inhibition, metal chelation, and antimicrobial activity .

Properties

Molecular Formula |

C7H7NO4 |

|---|---|

Molecular Weight |

169.13 g/mol |

IUPAC Name |

3-hydroxy-6-methoxypyridine-2-carboxylic acid |

InChI |

InChI=1S/C7H7NO4/c1-12-5-3-2-4(9)6(8-5)7(10)11/h2-3,9H,1H3,(H,10,11) |

InChI Key |

PGFOTUURMDQBHY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=C(C=C1)O)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features and Substituent Effects

The position and nature of substituents on the pyridine ring significantly influence the electronic, steric, and solubility properties of picolinic acid derivatives. Key analogs are compared below:

Physicochemical Properties

- Solubility :

- Acidity :

Preparation Methods

Regioselectivity Challenges

The introduction of substituents at specific positions on the pyridine ring is critical. Bromination typically occurs at the 4- and 6-positions due to the directing effects of the hydroxyl and ester groups. Methoxy substitution favors the 6-position in dibrominated intermediates, as steric and electronic factors make the 4-position less accessible.

Green Chemistry Metrics

While the furfural-based route aligns with green chemistry principles, its multi-step nature results in higher process mass intensity (PMI) compared to direct hydrolysis. Optimizing solvent recovery and minimizing halogen use could improve sustainability.

Scalability

The ester hydrolysis method is highly scalable, as it avoids hazardous halogenation steps. In contrast, bromination routes require careful handling of toxic reagents, complicating large-scale production.

Q & A

Basic Research Questions

Q. What are the most effective synthesis routes for 3-Hydroxy-6-methoxypicolinic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound can be optimized using regioselective functionalization of pyridine derivatives. For example, halogenation followed by hydroxylation or methoxylation under controlled pH (e.g., 8–10) can improve selectivity . Purification via recrystallization in ethanol-water mixtures (1:3 v/v) is recommended to achieve >95% purity. Comparative studies of esterification vs. direct carboxylation methods suggest that carboxylation at 120°C under nitrogen yields fewer side products .

Q. How does the solubility profile of this compound affect experimental design in aqueous systems?

- Methodological Answer : The compound exhibits limited solubility in water (6.53 mM at 25°C) but dissolves well in polar aprotic solvents like DMSO or DMF. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4) to avoid precipitation. Storage at 2–8°C in amber vials prevents photodegradation .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer : Use NMR (¹H/¹³C) to confirm substitution patterns, particularly the hydroxyl and methoxy groups at positions 3 and 5. LC-MS (ESI⁻ mode) is optimal for detecting impurities. FT-IR can validate hydrogen bonding in the crystal lattice, as observed in related dihydroxypicolinic acids .

Advanced Research Questions

Q. How can crystallography data resolve contradictions in proposed reaction intermediates of this compound synthesis?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) studies of labile intermediates, such as sulfonated derivatives, reveal structural deviations from computational models. For instance, dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate (CSD entry AGUMEV) shows unexpected hydrogen bonding networks, necessitating revised mechanistic pathways .

Q. What strategies mitigate discrepancies in biological activity data between this compound and its structural analogs?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies using analogs like 3-fluoro-6-hydroxypicolinic acid (enhanced electron-withdrawing effects) or 6-hydroxypicolinic acid (lacking methoxy groups). Bioassays under standardized conditions (e.g., fixed pH, temperature) reduce variability. Computational docking (AutoDock Vina) can predict binding affinities to targets like metalloenzymes .

Q. How do electronic effects of substituents influence the coordination chemistry of this compound with transition metals?

- Methodological Answer : The hydroxyl group at position 3 acts as a chelating site for metal ions (e.g., Fe³⁺, Cu²⁺), while the methoxy group at position 6 modulates electron density. UV-Vis titration (Job’s plot method) and cyclic voltammetry confirm 1:1 stoichiometry in Fe³⁺ complexes, with redox potentials shifting by 120 mV compared to non-methoxylated analogs .

Q. What computational models best predict the environmental degradation pathways of this compound?

- Methodological Answer : Density functional theory (DFT) simulations (B3LYP/6-31G*) identify hydrolysis at the methoxy group as the primary degradation route. Validate with HPLC-MS under simulated environmental conditions (pH 5–9, UV exposure). Comparative studies with 3-fluoro-6-hydroxypicolinic acid show slower degradation due to fluorine’s electronegativity .

Methodological Notes

- Contradiction Resolution : When conflicting data arise (e.g., reaction yields in synthesis), cross-validate using orthogonal techniques (e.g., SC-XRD for intermediates, kinetic studies for degradation).

- Advanced Instrumentation : Synchrotron-based XRD and high-resolution MS are recommended for characterizing trace intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.